2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine belongs to a class of complex diaryl-substituted indole ethanamines. This structural class is investigated for its potential to modulate biological pathways, particularly inflammatory responses mediated by cytokines. [1] Unlike simpler indole derivatives such as tryptamine, the specific arrangement and substitution of phenyl groups on both the indole core and the ethanamine side-chain are critical determinants of its biological activity and physical properties, making it a specialized tool for targeted research applications. [2]
Diphenyl-indole core recognized for serotonin receptor and CB1 allosteric site ligand design
High lipophilicity supports blood-brain barrier diffusion research; ideal for CNS probe development
Facile derivatization for SAR libraries targeting serotonergic and other class A GPCRs
Procuring a generic or closely related indole ethanamine risks complete failure of the intended application. Evidence from studies on the isomeric compound 2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine (DPIE) demonstrates that minor modifications to the aryl substituents dramatically alter biological outcomes. For instance, varying the substituent on the N1-phenyl ring can invert the compound's effect on cytokine production from synergistic to inhibitory in IL-1β-stimulated cells. [1] This high structural sensitivity means that seemingly similar analogs, including positional isomers or compounds lacking the second phenyl group, cannot be considered functionally equivalent. The specific stereoelectronic profile of the target compound is essential for achieving reproducible and predictable results in sensitive biological systems.
The α-phenyl group adds steric bulk and lipophilicity; simpler ethanamines may shift receptor recognition and target engagement.
2-(2-phenyl-1H-indol-3-yl)ethanamine analogs show NorA inhibition; this compound's activity may not transfer to efflux pump studies.
Structurally divergent CB1 PAM scaffolds (e.g., nitroalkyl indoles) target different sites; not interchangeable for CB1 allosteric research.
The synthesis of this structural class is highly dependent on the specific aryl substituents. In a study of the isomer 2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine (DPIE), the introduction of an unsubstituted phenyl group at the N1 position resulted in a low yield of 15%. In contrast, substituting the N1-phenyl group with a 4-biphenyl group under the same general procedure increased the yield to 70%. [1] This significant difference in yield for closely related analogs underscores the procurement implications; the choice of a specific derivative is a major cost and scalability factor.
| Evidence Dimension | Chemical Synthesis Yield |
| Target Compound Data | 15% (for the N1-phenyl isomer, DPIE) |
| Comparator Or Baseline | 70% (for the N1-(4-biphenyl) isomer) |
| Quantified Difference | 4.7x increase in yield with N-biphenyl substitution |
| Conditions | Copper-catalyzed N-arylation of 2-(2-phenyl-1H-indol-3-yl)ethanamine with the respective aryl iodide. |
This highlights that specific analogs within this class have vastly different manufacturing efficiencies, directly impacting procurement decisions related to cost, lead time, and scalability.
The precise structure of the diaryl substitution pattern dictates the compound's effect on cellular signaling. In IL-1β-stimulated human gingival fibroblasts, the isomer DPIE exhibited a specific modulatory effect on pro-inflammatory cytokine production. However, introducing different substituents to the N-phenyl ring led to divergent outcomes: some derivatives acted synergistically to increase cytokine production, while others diminished it compared to the parent DPIE. [1] This demonstrates that the biological function is not a general class effect but is tied to the exact chemical structure.
| Evidence Dimension | Modulation of Pro-Inflammatory Cytokine Production |
| Target Compound Data | Exhibits specific modulatory activity (data for isomer DPIE) |
| Comparator Or Baseline | Substituted DPIE derivatives caused either synergistic or diminished cytokine production |
| Quantified Difference | Qualitatively inverted biological effect depending on substitution |
| Conditions | IL-1β-stimulated human gingival fibroblasts (GFs). |
For researchers studying specific signaling pathways, procuring the exact compound is critical, as even closely related analogs can produce opposite biological effects, invalidating experimental results.
The target compound's isomer, DPIE, and its synthesized derivatives are consistently described as oils. [1] This physical property distinguishes them from simpler, often crystalline, indole precursors like tryptamine. The non-crystalline, oil state can be a significant advantage in formulation development, where solubility in organic media or miscibility with lipid-based delivery systems is required. It avoids challenges associated with polymorphism and dissolution rates of solid-state materials.
| Evidence Dimension | Physical State at Room Temperature |
| Target Compound Data | Yellow Oil (for isomer DPIE and its derivatives) |
| Comparator Or Baseline | Solid / Crystalline (for parent compounds like Tryptamine) |
| Quantified Difference | Different phase (Liquid/Oil vs. Solid) |
| Conditions | Post-synthesis and purification. |
For process and formulation chemistry, procuring an oil-phase compound can simplify manufacturing workflows and enable specific delivery systems that are incompatible with solid-form alternatives.
Based on the evidence that minor structural changes can invert biological activity, this compound is the right choice for immunology or cell biology research that requires a highly specific modulator of cytokine pathways, where results from broader-acting or less-defined analogs would be ambiguous. [1]
The high sensitivity of this compound's biological effects to its substitution pattern makes it a valuable scaffold for drug discovery. It allows medicinal chemists to systematically probe structure-activity relationships to fine-tune potency and selectivity against a specific biological target. [1]
The oil-based physical form of this compound class makes it a preferred choice for applications requiring formulation in organic solvents, polymers, or lipid nanoparticles, where crystalline solids like tryptamine would present solubility and handling challenges. [1]